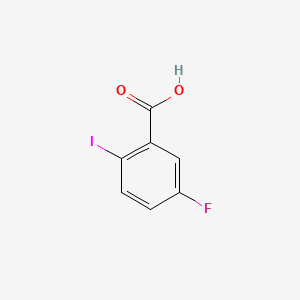

5-Fluoro-2-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFMQYOPTHMSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523210 | |

| Record name | 5-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52548-63-7 | |

| Record name | 5-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-iodobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-iodobenzoic acid, a halogenated aromatic carboxylic acid, is a pivotal building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a fluorine and an iodine atom, imparts distinct physicochemical properties and versatile reactivity, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the iodine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the properties, synthesis, purification, and analysis of this compound, with a particular focus on its application in the development of targeted cancer therapies.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 52548-63-7 | [1] |

| Molecular Formula | C₇H₄FIO₂ | [1] |

| Molecular Weight | 266.01 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 145-149 °C | |

| Boiling Point (Predicted) | 307.9 ± 27.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 2.074 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in methanol | [3] |

| pKa (Predicted) | 2.52 ± 0.10 | [3] |

Experimental Protocols

Synthesis of this compound from 2-Amino-5-fluorobenzoic Acid

This protocol describes a common and effective method for the synthesis of this compound via a Sandmeyer-type reaction.

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Hydrochloric acid (HCl), 2N solution

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Cuprous(I) iodide (CuI)

-

Methyl tert-butyl ether (MTBE)

-

Deionized water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 2-Amino-5-fluorobenzoic acid in 2N HCl solution.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

-

Stir the mixture at this temperature for an additional 90 minutes to ensure the complete formation of the diazonium salt.

-

In a separate vessel, prepare a solution of potassium iodide and cuprous(I) iodide in water and cool it to approximately 5 °C.

-

Slowly add the previously prepared diazonium salt solution to the iodide solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to collect the solid product.

-

Wash the solid with deionized water.

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

Principle: Recrystallization is a purification technique based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at its boiling point.

Illustrative Protocol:

-

Place the crude this compound in an Erlenmeyer flask.

-

Select an appropriate solvent or solvent system (e.g., ethanol/water or toluene). The choice of solvent should be determined by preliminary solubility tests.

-

Add a minimum amount of the hot solvent to the flask to just dissolve the solid.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

-

¹H NMR (DMSO-d₆, illustrative): Aromatic protons are expected to appear as multiplets in the range of δ 7.0-8.5 ppm. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR (DMSO-d₆, illustrative): Aromatic carbons are expected in the range of δ 110-160 ppm. The carboxylic carbon will appear further downfield (>165 ppm). Carbon-fluorine and carbon-iodine couplings will be observable.

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

This method can be used to assess the purity of the synthesized compound.

Applications in Drug Development: Synthesis of Trametinib

This compound is a crucial precursor for the synthesis of 2-fluoro-4-iodoaniline, a key intermediate in the production of the MEK inhibitor, Trametinib.[4] Trametinib is an FDA-approved targeted therapy for the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, that harbor BRAF mutations.[5]

The general workflow for the synthesis of Trametinib from this compound is depicted below.

Caption: Synthetic workflow from this compound to Trametinib.

Involvement in Signaling Pathways: The RAS/RAF/MEK/ERK Pathway

Trametinib, synthesized using an intermediate derived from this compound, is a potent and selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[7]

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical industry, particularly in the field of oncology. Its well-defined properties and versatile reactivity make it an essential building block for the synthesis of complex, targeted therapies like Trametinib. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for researchers and drug development professionals aiming to leverage this compound in the discovery and development of novel therapeutic agents. The continued exploration of the synthetic utility of this compound is likely to lead to the creation of new and improved pharmaceuticals in the future.

References

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. benchchem.com [benchchem.com]

- 3. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

5-Fluoro-2-iodobenzoic acid molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core information regarding the chemical properties of 5-Fluoro-2-iodobenzoic acid.

Core Chemical Properties

This compound is a halogenated benzoic acid derivative. Its fundamental chemical identifiers, the molecular formula and molecular weight, are crucial for a wide range of research applications, including stoichiometry in chemical reactions, analytical characterization, and computational modeling.

Data Presentation

The essential quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₄FIO₂[1][2] |

| Molecular Weight | 266.01 g/mol [1][2][3] |

| CAS Number | 52548-63-7[1][2][4] |

Experimental Protocols & Methodologies

The molecular weight and formula of a compound like this compound are fundamental constants derived from its atomic composition. These values are typically confirmed experimentally using techniques such as:

-

Mass Spectrometry: To determine the mass-to-charge ratio of the molecule, providing a highly accurate molecular weight.

-

Elemental Analysis: To determine the percentage composition of each element (carbon, hydrogen, fluorine, iodine, oxygen), which validates the empirical and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, ¹⁹F NMR) to elucidate the chemical structure and confirm the connectivity of atoms, which supports the molecular formula.

Detailed protocols for these analytical techniques are standardized and widely available in chemical literature and methodology textbooks. The specific instrumentation and parameters would be detailed in the certificate of analysis for a particular batch of the compound.

Logical Relationships

The following diagram illustrates the relationship between the chemical compound and its fundamental properties.

Caption: Relationship between this compound and its core properties.

References

Synthesis and Purification of 5-Fluoro-2-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 5-Fluoro-2-iodobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines a common synthetic route, detailed experimental protocols, and purification methods, supported by quantitative data and visual workflows to ensure clarity and reproducibility.

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound is through the Sandmeyer reaction, starting from 2-Amino-5-fluorobenzoic acid. This process involves the diazotization of the amino group followed by substitution with iodine.

Reaction Scheme:

2-Amino-5-fluorobenzoic acid → this compound

Experimental Protocol: Diazotization and Iodination

This protocol is adapted from established synthetic procedures.[1]

Materials:

-

2-Amino-5-fluorobenzoic acid

-

2N Hydrochloric acid (HCl) solution

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Cuprous(I) iodide (CuI)

-

Methyl tert-butyl ether (MTBE)

-

Water

Procedure:

-

Diazonium Salt Formation:

-

Dissolve 2-Amino-5-fluorobenzoic acid (25 g, 0.162 mol) in 2N HCl solution (350 mL) in a suitable reaction vessel.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of sodium nitrite (11.2 g, 0.162 mol) in water (150 mL) dropwise to the cooled solution, maintaining the temperature between 0-5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 90 minutes.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (53 g, 0.32 mol) and cuprous(I) iodide (15.2 g, 0.081 mol) in water (150 mL).

-

Cool this solution to approximately 5°C.

-

Slowly add the previously prepared diazonium salt solution dropwise to the iodide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with ethyl acetate as the eluent.

-

-

Work-up and Initial Purification:

-

Upon reaction completion, filter the mixture to collect the solid product.

-

Suspend the solid residue in methyl tert-butyl ether (MTBE, 500 mL) and reflux for 20 minutes.

-

Filter the hot mixture and collect the filtrate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Synthesis Data

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-fluorobenzoic acid | [1] |

| Key Reagents | NaNO₂, KI, CuI, HCl | [1] |

| Reaction Type | Diazotization, Sandmeyer Reaction | |

| Reaction Time | ~20 hours | [1] |

| Yield | ~75% | [1] |

| Appearance | Yellow solid | [1] |

Purification of this compound

The crude product obtained from the synthesis typically requires further purification to remove unreacted starting materials, by-products, and inorganic salts. Recrystallization is a highly effective method for this purpose.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Activated charcoal (optional)

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation at the boiling point of the solvent.

-

If the solution has a persistent color, add a small amount of activated charcoal and boil for a few minutes.

-

-

Hot Filtration (if charcoal was used):

-

Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, cool the flask in an ice bath for about 30 minutes once it has reached room temperature.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

-

Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Characterization and Quality Control

The purity and identity of the synthesized and purified this compound should be confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄FIO₂ | |

| Molecular Weight | 266.01 g/mol | |

| Melting Point | 145-149 °C | [2] |

| Appearance | Off-white to yellow solid | [1] |

| Purity (Commercial) | ≥97% | [2] |

Spectroscopic Data

-

¹H NMR (400 MHz, methanol-d₄): δ 8.04-8.00 (m, 1H), 7.59-7.56 (m, 1H), 7.08-7.03 (m, 1H).[1]

Experimental Workflow and Logic

The following diagrams illustrate the synthesis and purification workflow for this compound.

Caption: Synthetic and purification workflow for this compound.

Caption: Logical progression from starting material to purified product.

Safety Information

This compound is a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

A Technical Guide to the Spectroscopic Analysis of 5-Fluoro-2-iodobenzoic Acid

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Fluoro-2-iodobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectroscopic information for this compound. This document outlines the methodologies for data acquisition and presents the quantitative data in a clear, tabular format, supplemented by a workflow diagram for the experimental process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₇H₄FIO₂, Molecular Weight: 266.01 g/mol ).[1][2][3]

Table 1: ¹H NMR Spectroscopic Data

Solvent: Methanol-d₄

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10-13 (broad) | Singlet | 1H | -COOH |

| 8.04-8.00 | Multiplet | 1H | Ar-H |

| 7.59-7.56 | Multiplet | 1H | Ar-H |

| 7.08-7.03 | Multiplet | 1H | Ar-H |

Note: The chemical shift of the carboxylic acid proton is approximate and can vary with concentration and solvent. The assignments for the aromatic protons are based on published data.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~167 | C=O |

| ~164 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~140 (d) | C-COOH |

| ~128 (d) | C-H |

| ~120 (d) | C-H |

| ~115 (d, ²JCF ≈ 22 Hz) | C-H |

| ~92 (d) | C-I |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 1710-1680 | C=O stretch | Carboxylic Acid |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| 1250-1150 | C-F stretch | Aryl Fluoride |

| 950-910 | O-H bend | Carboxylic Acid |

| 850-750 | C-H bend | Aromatic (out-of-plane) |

| ~600 | C-I stretch | Aryl Iodide |

Note: These are characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Ion | Notes |

| 266 | [C₇H₄FIO₂]⁺• | Molecular Ion (M⁺•) |

| 249 | [C₇H₃FIO]⁺• | Loss of •OH (M-17) |

| 221 | [C₆H₄FI]⁺• | Loss of •COOH (M-45) |

| 139 | [C₇H₄FO₂]⁺ | Loss of •I (M-127) |

| 121 | [C₆H₄F]⁺ | Loss of •I and COOH |

| 105 | [C₆H₅CO]⁺ | Characteristic fragment of benzoic acids |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for benzoic acids.[4] The relative abundances of the fragments would be determined from the experimental mass spectrum.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses the expected chemical shifts (typically 0-15 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid, the spectrum can be obtained using the KBr pellet method or as a thin solid film.

-

KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Solid Film Method: A few milligrams of the solid are dissolved in a volatile organic solvent (e.g., acetone or methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or a pure KBr pellet) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹), typically in the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample. Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Instrumentation: A high-resolution mass spectrometer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion and various fragment ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 52548-63-7 [chemicalbook.com]

- 2. 5-フルオロ-2-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of 5-Fluoro-2-iodobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-iodobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in pharmaceutical and agrochemical research. Due to its role as a key building block in the synthesis of complex organic molecules, understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers valuable insights by presenting qualitative solubility information inferred from structurally related compounds. Furthermore, it provides a detailed, generalized experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications. The guide also visualizes key experimental workflows and the fundamental role of halogenated benzoic acids in drug discovery through clear, illustrative diagrams.

Understanding Solubility: A Qualitative Perspective

The following table summarizes the available solubility data for these related compounds to provide a qualitative framework for solvent selection.

| Solvent Classification | Solvent Example | Solubility of 2-Iodobenzoic Acid | Solubility of 2-Amino-5-fluorobenzoic Acid | Inferred Qualitative Solubility of this compound |

| Polar Protic | Ethanol | Soluble | Approx. 20 mg/mL[1] | Likely Soluble |

| Methanol | Soluble | - | Likely Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Approx. 30 mg/mL | Likely Soluble |

| Dimethylformamide (DMF) | - | Approx. 30 mg/mL[1] | Likely Soluble | |

| Acetone | Readily dissolves | - | Likely Soluble | |

| Nonpolar Aprotic | Diethyl Ether | Soluble | - | Likely Soluble to Sparingly Soluble |

| Dichloromethane | - | - | Likely Sparingly Soluble | |

| Toluene | - | - | Likely Sparingly Soluble to Insoluble | |

| Aqueous | Water | Sparingly soluble | Approx. 0.25 mg/mL in PBS (pH 7.2)[1] | Likely Sparingly Soluble to Insoluble |

Note: This table is intended as a general guide. Actual solubilities should be determined experimentally.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the isothermal equilibrium method is a robust and widely accepted technique. This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

A selection of organic solvents (analytical grade)

-

Vials with tight-fitting caps

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and solute.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or carefully filter the supernatant using a syringe filter compatible with the solvent. This step must be performed quickly to avoid temperature fluctuations.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in the solvent, expressed in units such as mg/mL or mol/L.

-

Caption: A generalized workflow for the experimental determination of solubility.

The Role of Halogenated Benzoic Acids in Drug Discovery

Halogenated benzoic acids, including this compound, are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). The halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. One key interaction that has gained prominence in rational drug design is the halogen bond.

A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom in a biological target). This interaction, though weaker than a covalent bond, can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its receptor. The iodine and fluorine atoms in this compound can both participate in such interactions, making it a valuable scaffold in drug discovery.

References

Stability and Storage of 5-Fluoro-2-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Fluoro-2-iodobenzoic acid, a key building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines recommended storage protocols, potential degradation pathways, and methodologies for stability assessment.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to maintaining the integrity of this compound. The following table summarizes its key physicochemical properties and the recommended storage conditions derived from safety data sheets and supplier information.

| Parameter | Value | Source |

| CAS Number | 52548-63-7 | N/A |

| Molecular Formula | C₇H₄FIO₂ | N/A |

| Molecular Weight | 266.01 g/mol | N/A |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 145-149 °C | [1][2] |

| Recommended Storage Temperature | 2-8°C (Refrigerated) | [3] |

| Storage Conditions | Keep in a dark place, sealed in a dry, cool, and well-ventilated area.[3][4] | N/A |

| Incompatible Materials | Strong oxidizing agents, strong bases.[4] | N/A |

Potential Degradation Pathways

-

Photodegradation: Exposure to UV light can potentially lead to the cleavage of the carbon-iodine bond, as the C-I bond is generally weaker than the C-F and C-C bonds within the aromatic ring. Studies on similar compounds show that dechlorination occurs more readily than defluorination[5].

-

Thermal Degradation: Elevated temperatures can promote the decarboxylation of benzoic acid derivatives, leading to the formation of fluorinated iodobenzene. Research on benzoic acid has shown thermal decomposition at temperatures above 475°C[6]. In aqueous solutions at high temperatures, decarboxylation is also a primary degradation route[7][8].

-

Hydrolysis: While generally stable, prolonged exposure to high humidity or non-neutral pH conditions in solution could potentially lead to hydrolysis, although this is less likely for the carboxylic acid group itself under typical storage conditions.

The following diagram illustrates the potential degradation pathways for this compound.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a systematic experimental protocol is required. The following methodologies are based on established guidelines for stability testing of active pharmaceutical ingredients (APIs) from the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA).[1][9][10][11]

Stress Testing (Forced Degradation)

Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store solid samples at 60°C for 48 hours.

-

Photostability: Expose solid and solution samples to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Accelerated Stability Testing

Accelerated stability studies are designed to predict the shelf-life of a substance by subjecting it to elevated temperature and humidity.

Methodology:

-

Sample Packaging: Place the solid this compound in containers that are the same as or simulate the proposed storage and distribution packaging.

-

Storage Conditions: Store the samples under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH[12].

-

Testing Frequency: Test the samples at specified time points, such as 0, 1, 2, 3, and 6 months.

-

Parameters to Test:

-

Appearance (color, physical state)

-

Assay (e.g., by HPLC)

-

Degradation products/impurities (e.g., by HPLC)

-

Water content (e.g., by Karl Fischer titration)

-

The following diagram outlines the general workflow for a stability testing program.

Data Presentation for Stability Studies

The quantitative data obtained from stability studies should be summarized in a clear and structured format to facilitate analysis and comparison. The following tables provide a template for presenting such data.

Table 1: Forced Degradation Study Results

| Stress Condition | Duration | Assay (% of Initial) | Major Degradation Product (% Peak Area) | Total Impurities (%) |

| 0.1 N HCl, 60°C | 24 h | Data | Data | Data |

| 0.1 N NaOH, 60°C | 24 h | Data | Data | Data |

| 3% H₂O₂, RT | 24 h | Data | Data | Data |

| Heat (Solid), 60°C | 48 h | Data | Data | Data |

| Photolysis (Solid) | Lux hrs | Data | Data | Data |

| Photolysis (Solution) | Lux hrs | Data | Data | Data |

Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

| Time Point (Months) | Appearance | Assay (%) | Individual Impurity (%) | Total Impurities (%) | Water Content (%) |

| 0 | Conforms | Data | Data | Data | Data |

| 1 | Data | Data | Data | Data | Data |

| 2 | Data | Data | Data | Data | Data |

| 3 | Data | Data | Data | Data | Data |

| 6 | Data | Data | Data | Data | Data |

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light, and in a dry, well-ventilated environment. Potential degradation pathways include photolytic deiodination and thermal decarboxylation. For critical applications in drug development, it is essential to conduct thorough stability studies following established protocols to ensure the material's quality and define an appropriate re-test period or shelf-life. The methodologies and data presentation formats outlined in this guide provide a framework for these crucial assessments.

References

- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 2. biopharminternational.com [biopharminternational.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. rsc.org [rsc.org]

- 11. fdaghana.gov.gh [fdaghana.gov.gh]

- 12. emmainternational.com [emmainternational.com]

5-Fluoro-2-iodobenzoic acid safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for 5-Fluoro-2-iodobenzoic acid (CAS No. 52548-63-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The following sections summarize its physical and chemical properties, hazard classifications, handling procedures, and emergency response measures, drawing from publicly available Safety Data Sheets (SDS).

Physicochemical Properties

This compound is a solid at room temperature.[2] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄FIO₂ | [2][3][4] |

| Molecular Weight | 266.01 g/mol | [2][3][4] |

| CAS Number | 52548-63-7 | [2][3][4] |

| Melting Point | 145-149 °C | [2] |

| Assay | 97% | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its toxicity if swallowed and its irritant effects on the skin, eyes, and respiratory system.[2][3]

The GHS classification for this compound is as follows:

-

Acute Toxicity, Oral (Category 3) [2]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system [2]

The signal word for this chemical is "Danger".[2][3]

The following diagram illustrates the logical flow of hazard identification based on the GHS classifications.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

Storage:

The following diagram outlines the workflow for personal protection when handling this substance.

First-Aid Measures

In case of exposure, immediate medical attention is crucial. The following table and diagram summarize the recommended first-aid procedures.

| Exposure Route | First-Aid Procedure |

| If Swallowed | Immediately call a POISON CENTER or doctor/physician.[3] Rinse mouth.[6][8] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call an ophthalmologist. |

| If on Skin | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[5][6] If skin irritation occurs, get medical advice/attention.[6] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[5][8] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration.[5] |

The decision-making process for first aid is illustrated in the diagram below.

Experimental Protocols

The Safety Data Sheets reviewed for this guide provide hazard information based on the intrinsic properties of the chemical as mandated by regulatory bodies. They do not contain detailed experimental protocols for the toxicological or physicochemical tests conducted. For specific experimental methodologies, researchers should consult primary scientific literature or specialized toxicological databases.

Disclaimer: This document is intended for informational purposes only and is based on publicly available Safety Data Sheets. It is not a substitute for a formal risk assessment. Always consult the original SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound | 52548-63-7 [chemicalbook.com]

- 2. 5-氟-2-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to High-Purity 5-Fluoro-2-iodobenzoic Acid for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 5-Fluoro-2-iodobenzoic acid (CAS No. 52548-63-7), a critical building block in modern pharmaceutical research and development. This document details commercial supplier specifications, key applications in drug discovery, and relevant experimental protocols.

Commercial Supplier Specifications

High-purity this compound is available from a range of commercial suppliers. Purity levels are typically high, with most suppliers offering grades of 97% or greater. The primary analytical methods for purity assessment are Gas Chromatography (GC) and Neutralization Titration. While specific impurity profiles are often proprietary, Certificates of Analysis (CoA) are generally available upon request and may provide lot-specific details. Researchers are advised to contact suppliers directly for detailed analytical data.

| Supplier | Stated Purity | Analysis Method | Available Documentation |

| Sigma-Aldrich | ≥97% | Not specified on product page | Certificate of Analysis, Safety Data Sheet |

| TCI America | >98.0% (GC)(T) | Gas Chromatography (GC), Titration (T) | Certificate of Analysis, Safety Data Sheet |

| Santa Cruz Biotechnology | Not specified | Not specified | Certificate of Analysis available for specific lots[1] |

| BLD Pharm | ≥98% | HPLC, LC-MS, NMR, UPLC mentioned as available[2] | NMR, HPLC, LC-MS, UPLC & more[2] |

| Fluoropharm | Not specified | Not specified | MSDS[3] |

| Henan Sunlake Enterprise Corp. | 98%[4] | Not specified | Mol File[4] |

| Suzhou AOBI Pharmatech | 95%[5] | Not specified | Not specified |

| VSNCHEM | Not specified | Not specified | MSDS, COA available on request[6] |

| ChemicalBook | ≥98% (from various listed suppliers)[7] | Not specified | General chemical properties[7] |

Core Applications in Drug Development

This compound is a versatile synthetic intermediate, primarily utilized in the construction of complex molecular scaffolds for therapeutic agents. The presence of both a fluorine and an iodine atom on the benzoic acid ring provides unique reactivity and desirable physicochemical properties in the final drug candidate.

A prominent application of this compound is in the synthesis of Focal Adhesion Kinase (FAK) inhibitors . FAK is a non-receptor tyrosine kinase that is overexpressed in a variety of solid tumors and plays a crucial role in cell survival, proliferation, migration, and invasion.[8] Inhibition of the FAK signaling pathway is a promising strategy in oncology.

One notable FAK inhibitor synthesized using this compound is GSK2256098 .[9] This potent and selective inhibitor targets the autophosphorylation site of FAK at Tyrosine 397.[10] The synthesis of GSK2256098 and related compounds often involves a key Suzuki-Miyaura cross-coupling reaction , where the iodo-position of the benzoic acid derivative is coupled with a suitable boronic acid or ester.[11][12][13]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Suzuki-Miyaura Cross-Coupling of this compound Derivatives

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an activated this compound derivative (e.g., an amide) with a pyrimidine boronic acid. This reaction is a critical step in the synthesis of certain FAK inhibitors.

Materials:

-

5-Fluoro-2-iodo-N-(pyrimidin-4-yl)benzamide (or similar derivative)

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, DMF/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the 5-Fluoro-2-iodobenzamide derivative, the boronic acid, and the base.

-

Add the solvent mixture to the vessel.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Visualization

The primary therapeutic target for compounds derived from this compound is often Focal Adhesion Kinase (FAK). The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream pathways that control cell survival, proliferation, and migration.

Focal Adhesion Kinase (FAK) Signaling Pathway

Integrin engagement with the ECM leads to the recruitment and autophosphorylation of FAK at Tyr397.[14][15] This creates a high-affinity binding site for the SH2 domain of Src family kinases. The formation of the FAK-Src complex results in the phosphorylation of other FAK residues and downstream targets, activating multiple signaling cascades, including the PI3K-Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[16] FAK also plays a crucial role in cell migration through its interactions with proteins like p130Cas and paxillin.[14][16]

Caption: Overview of the Focal Adhesion Kinase (FAK) signaling pathway.

This technical guide serves as a foundational resource for professionals engaged in drug discovery and development. For the most current and detailed information, direct consultation with commercial suppliers and a thorough review of the latest scientific literature are recommended.

References

- 1. scbt.com [scbt.com]

- 2. 52548-63-7|this compound|BLD Pharm [bldpharm.com]

- 3. 52548-63-7 | this compound - Fluoropharm [fluoropharm.com]

- 4. This compound, CasNo.52548-63-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. This compound [allbiopharm.com]

- 6. This compound | VSNCHEM [vsnchem.com]

- 7. This compound | 52548-63-7 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 15. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 5-Fluoro-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-iodobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique trifunctional structure, featuring a carboxylic acid, a fluorine atom, and an iodine atom on an aromatic ring, offers a rich platform for diverse chemical modifications. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a reactive handle for various cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in this compound, focusing on key transformations such as esterification, amidation, and reduction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in complex molecule synthesis.

Introduction

The strategic incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to modulate their physicochemical and pharmacological properties. This compound emerges as a valuable building block, providing a scaffold that combines the benefits of fluorination with the synthetic versatility of both a carboxylic acid and an aryl iodide. The carboxylic acid moiety, in particular, is a gateway to a vast array of derivatives, including esters and amides, which are prevalent in drug molecules. Understanding and controlling the reactivity of this functional group is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group of this compound undergoes a variety of characteristic reactions. The electron-withdrawing nature of the fluorine and iodine substituents can influence the acidity and electrophilicity of the carboxyl carbon, thereby affecting reaction rates and conditions.

Esterification

Esterification of this compound is a common transformation to protect the carboxylic acid, modify its solubility, or to serve as a precursor for further reactions. The most prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

| Product | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Methyl 5-fluoro-2-iodobenzoate | Methanol | H₂SO₄ | 2-12 | Reflux (~65) | ~90-95 |

| Ethyl 5-fluoro-2-iodobenzoate | Ethanol | H₂SO₄ | 2-12 | Reflux (~78) | ~90-95 |

Note: Yields are based on analogous reactions with substituted benzoic acids and may vary depending on the specific reaction conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (20-50 eq), which also serves as the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

-

Reaction: Heat the mixture to a gentle reflux (approximately 65°C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 5-fluoro-2-iodobenzoate can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Caption: Fischer-Speier Esterification Mechanism.

Amidation

Amide bond formation is a critical reaction in drug discovery, as the amide functional group is a key component of many pharmaceuticals. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxylic acid. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).

The following table summarizes representative data for the amide coupling of a structurally similar compound, 3-fluoro-5-iodobenzoic acid, with various amines using the EDC/HOBt protocol.[2]

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-benzyl-3-fluoro-5-iodobenzamide | 12 | 85 |

| 2 | Aniline | 3-fluoro-5-iodo-N-phenylbenzamide | 18 | 78 |

| 3 | Morpholine | (3-fluoro-5-iodophenyl)(morpholino)methanone | 12 | 92 |

| 4 | tert-Butylamine | N-tert-butyl-3-fluoro-5-iodobenzamide | 24 | 65 |

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the carboxylic acid in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M).

-

Reagent Addition: Add the amine (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. Cool the reaction mixture to 0°C in an ice bath.

-

Coupling Agent: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the stirred solution, followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).[3]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide is then purified by flash column chromatography on silica gel.[3]

Caption: EDC/HOBt Mediated Amidation Workflow.

Reduction to Benzyl Alcohol

The reduction of the carboxylic acid group in this compound to the corresponding benzyl alcohol, (5-fluoro-2-iodophenyl)methanol, is a valuable transformation for accessing another class of synthetic intermediates. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents such as borane-tetrahydrofuran complex (BH₃·THF) or sodium borohydride in the presence of iodine are often preferred, especially for substrates with multiple functional groups.

| Starting Material | Reducing Agent | Solvent | Reaction Time | Temperature | Yield (%) |

| Substituted Benzoic Acids | BH₃·THF | THF | 1-3 h | Room Temp | 80-95 |

| Aliphatic/Aromatic Carboxylic Acids | NaBH₄ / I₂ | THF | 1.5 h | 0°C to RT | 85-95 |

Note: Yields are based on general procedures for carboxylic acid reductions and may vary for this compound.

-

Reaction Setup: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0°C and slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) in portions. Stir the mixture until the evolution of hydrogen gas ceases.

-

Iodine Addition: Slowly add a solution of iodine (I₂) (1.0-1.5 eq) in THF to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (5-fluoro-2-iodophenyl)methanol can be purified by flash column chromatography.[4]

Caption: Borane Reduction of a Carboxylic Acid.

Reactivity of the Aryl Iodide: Cross-Coupling Reactions

While this guide focuses on the carboxylic acid group, the presence of the highly reactive iodine atom is a key feature of this compound and its derivatives. This allows for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the aryl iodide and an organoboron compound, typically a boronic acid or ester. This reaction is highly valued for its mild conditions and broad functional group tolerance.

References

The Strategic Application of 5-Fluoro-2-iodobenzoic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Fluoro-2-iodobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, namely the presence of both a fluorine and an iodine substituent, offer medicinal chemists a powerful tool for the synthesis of complex and biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate, while the iodine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[1][2] This technical guide provides an in-depth overview of the applications of this compound in the synthesis of targeted therapeutics, with a focus on Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.

Core Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 52548-63-7 | [3] |

| Molecular Formula | C₇H₄FIO₂ | [3] |

| Molecular Weight | 266.01 g/mol | [3] |

| Melting Point | 145-149 °C | [3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity | ≥ 97% | [3] |

Applications in the Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[4] Inhibitors of PARP have shown significant promise in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4] this compound and its derivatives are key precursors in the synthesis of several potent PARP inhibitors.

Case Study: Talazoparib (BMN 673)

Talazoparib is a highly potent inhibitor of PARP-1 and PARP-2.[5] While the direct synthesis of Talazoparib does not start from this compound itself, a key intermediate in its synthesis is derived from a closely related precursor, highlighting the utility of the fluorinated and halogenated benzoic acid scaffold.

The core structure of Talazoparib features a complex heterocyclic system, the assembly of which relies on the strategic functionalization of aromatic rings. The fluorine substituent present in the final molecule contributes to its potent biological activity.

Quantitative Biological Data for Talazoparib and Derivatives

| Compound | Target | Kᵢ (nM) | EC₅₀ (nM) (Whole-cell PARylation) | EC₅₀ (nM) (Cell Proliferation, MX-1) | EC₅₀ (nM) (Cell Proliferation, Capan-1) | Reference |

| Talazoparib | PARP-1 | 1.2 | 2.51 | 0.3 | 5 | [5] |

| PARP-2 | 0.87 | [5] |

PARP Signaling Pathway and Mechanism of Inhibition

The signaling pathway below illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocol: General Synthesis of a PARP Inhibitor Core via Suzuki Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of a 5-fluoro-2-iodobenzamide derivative, a common step in the synthesis of PARP inhibitors.

Materials:

-

5-Fluoro-2-iodobenzamide (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried round-bottom flask, add 5-fluoro-2-iodobenzamide, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Add palladium(II) acetate and triphenylphosphine.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Applications in the Synthesis of Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] this compound is a valuable starting material for the synthesis of various kinase inhibitors, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7]

General Synthetic Strategies

The iodine atom on the this compound scaffold provides a versatile handle for introducing a wide range of aryl and heteroaryl groups via Suzuki-Miyaura coupling, or various amine functionalities through Buchwald-Hartwig amination. These reactions are fundamental in building the complex molecular architectures required for potent and selective kinase inhibition.

General Workflow for Kinase Inhibitor Synthesis

Caption: General synthetic workflow for kinase inhibitors from this compound.

Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade

A prominent target for kinase inhibitors is the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in various cancers, leading to uncontrolled cell growth.

Caption: The RAS-RAF-MEK-ERK signaling pathway and targets for kinase inhibitors.

Experimental Protocol: General Synthesis of a Kinase Inhibitor via Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of a this compound derivative to form a key C-N bond found in many kinase inhibitors.

Materials:

-

Methyl 5-fluoro-2-iodobenzoate (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

-

Xantphos (0.02 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Toluene, anhydrous

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.

-

Evacuate and backfill the tube with nitrogen or argon.

-

Add anhydrous toluene and stir for 10 minutes.

-

In a separate flask, dissolve methyl 5-fluoro-2-iodobenzoate, the amine, and sodium tert-butoxide in anhydrous toluene.

-

Transfer the catalyst solution to the substrate solution via cannula.

-

Heat the reaction mixture to 100-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired N-aryl product.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry, enabling the efficient synthesis of complex and potent therapeutic agents. Its strategic use in palladium-catalyzed cross-coupling reactions has facilitated the development of important drugs, particularly in the areas of oncology with PARP and kinase inhibitors. The ability to readily introduce fluorine for improved drug-like properties and to utilize the iodo group for diverse bond formations makes this reagent an invaluable asset for drug discovery and development professionals. The synthetic strategies and protocols outlined in this guide provide a framework for leveraging the potential of this compound in the creation of next-generation targeted therapies.

References

- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. 5-氟-2-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. DSpace [repository.icr.ac.uk]

- 6. The synthesis and SAR of a new class of pyrazolotriazines as CK2 kinase inhibitors | Poster Board #574 - American Chemical Society [acs.digitellinc.com]

- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Fluoro-2-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Fluoro-2-iodobenzoic acid with various arylboronic acids. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce fluorinated biaryl carboxylic acids. These structural motifs are of significant interest in medicinal chemistry and drug development due to the favorable pharmacological properties often imparted by the fluorine substituent and the biaryl scaffold.

The provided protocol is a general guideline and may require optimization for specific substrates and scales.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The high reactivity of the C-I bond makes this substrate an excellent candidate for this reaction.

-

Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium(II) complex, forming a diorganopalladium(II) species. The base is crucial for the activation of the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), DMF)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or microwave reaction vial

-

Reflux condenser or microwave reactor

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask or microwave vial, combine this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst and ligand (if separate). Subsequently, add the degassed solvent via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can be performed using a conventional oil bath or a microwave reactor for potentially shorter reaction times.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

If a precipitate forms, it may be the desired product or inorganic salts. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated and will partition into the organic layer.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to improve peak shape) to afford the pure biaryl carboxylic acid.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of analogous aryl iodides. These can serve as a starting point for optimizing the reaction with this compound.

Table 1: Representative Conditions for Suzuki Coupling of Aryl Iodides

| Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ethyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 4-Iodobenzyl alcohol | Phenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 4 | 92 |

| Methyl 2-iodobenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | 85 |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 2 | 98 |

Table 2: Effect of Different Palladium Catalysts on Yield

| Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 2-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 88 |

| 2-Iodotoluene | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 94 |

| 2-Iodotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 96 |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

Sonogashira Coupling of 5-Fluoro-2-iodobenzoic Acid: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[2] Its mild reaction conditions and tolerance of a wide range of functional groups make it highly suitable for the synthesis of complex molecules.[3]

5-Fluoro-2-iodobenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. The carboxylic acid moiety provides a handle for further functionalization, while the iodo-substituent is highly reactive in palladium-catalyzed cross-coupling reactions.[3]

These application notes provide detailed protocols and a summary of reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes, offering a guide for the synthesis of 2-alkynyl-5-fluorobenzoic acid derivatives.

Core Concepts and Reaction Mechanism

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[4]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in this case, this compound) to form a Pd(II) complex.

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-5-fluorobenzoic acid and regenerate the active Pd(0) catalyst.

Variations of the Sonogashira reaction, such as copper-free protocols, have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5]

Data Presentation: Sonogashira Coupling Conditions

The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl iodides, with specific examples relevant to 2-iodobenzoic acid derivatives. These conditions can serve as a starting point for the optimization of the coupling of this compound.